Chemical structure and properties of Penconazole 5-Carboxylic Acid
Chemical structure and properties of Penconazole 5-Carboxylic Acid
An In-Depth Technical Guide to Penconazole 5-Carboxylic Acid: Structure, Properties, and Analysis
Introduction
Penconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely employed in agriculture to control a variety of fungal pathogens, particularly powdery mildew on fruits and vegetables.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2] As with many xenobiotics, understanding the metabolic fate of penconazole in biological and environmental systems is paramount for comprehensive risk assessment and exposure monitoring.
This technical guide provides an in-depth exploration of Penconazole 5-Carboxylic Acid (also known as PEN-COOH or by its development code, CGA177279), a principal oxidation metabolite of penconazole.[1][2] The formation of this carboxylic acid derivative represents a key step in the detoxification and elimination pathway of the parent fungicide in plants, animals, and humans.[1][2][3] Consequently, Penconazole 5-Carboxylic Acid serves as a critical biomarker for monitoring human exposure and is a key analyte in environmental residue studies. This document is intended for researchers, analytical scientists, and drug development professionals, offering detailed insights into its chemical structure, properties, metabolic formation, and state-of-the-art analytical methodologies.
Part 1: Chemical Identity and Physicochemical Properties
Chemical Structure
The chemical identity of a metabolite is the foundation for all further study. Penconazole 5-Carboxylic Acid is structurally derived from the parent penconazole molecule through the oxidation of the terminal methyl group of the pentyl side chain to a carboxylic acid function.
Caption: Chemical structure of Penconazole 5-Carboxylic Acid.
Physicochemical Properties
Precise physicochemical data for Penconazole 5-Carboxylic Acid are not extensively documented in publicly available literature. However, key identifiers and properties for both the metabolite and its parent compound, penconazole, are summarized below for comparative purposes. The introduction of a carboxylic acid group is expected to increase polarity and water solubility compared to the parent compound.
| Property | Penconazole 5-Carboxylic Acid | Penconazole (Parent Compound) |
| Synonyms | PEN-COOH, CGA177279 | CGA 71818, Topas, Award |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₂ | C₁₃H₁₅Cl₂N₃ |
| Molecular Weight | 314.17 g/mol | 284.18 g/mol [4] |
| CAS Number | Not available | 66246-88-6[4] |
| Canonical SMILES | CCC(C(O)=O)C(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl | CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl[5] |
| Water Solubility | Higher than parent (expected) | 73 mg/L (at 25°C)[6][7] |
| logP (Octanol/Water) | Lower than parent (expected) | 3.72[6] |
| pKa | ~4-5 (estimated for COOH group) | 5.2 (weak base)[8] |
| Melting Point | Not available | 60.3 - 61°C[6][7] |
Part 2: Metabolic Formation
The Metabolic Pathway: A Detoxification Route
Penconazole 5-Carboxylic Acid is not applied directly but is formed in vivo through metabolic processes in organisms exposed to the parent fungicide. The biotransformation is a multi-step oxidative process, representing a classic detoxification pathway that increases the water solubility of the compound, thereby facilitating its excretion.
The primary metabolic steps are:
-
Hydroxylation: The initial and major transformation is the hydroxylation of the pentyl side chain, catalyzed by cytochrome P450 enzymes. This reaction produces a monohydroxylated derivative, commonly known as penconazole-OH (CGA132465).[1][2]
-
Oxidation: This hydroxylated intermediate is subsequently oxidized to the corresponding carboxylic acid, yielding Penconazole 5-Carboxylic Acid (CGA177279).[1][2]
This metabolic conversion has been documented in various systems, including goats, where CGA177279 is a principal residue, and in humans, where it is a urinary biomarker of exposure.[1][9]
Diagram of Metabolic Pathway
The logical flow from the lipophilic parent compound to its more polar carboxylic acid metabolite is a cornerstone of xenobiotic metabolism.
Caption: Metabolic conversion of Penconazole to Penconazole 5-Carboxylic Acid.
Part 3: Analytical Methodologies
Rationale for Method Selection: The Power of LC-MS/MS
The analysis of Penconazole 5-Carboxylic Acid in complex biological matrices like urine or environmental samples presents a challenge due to its low concentration and high polarity. While gas chromatography (GC) is suitable for the analysis of the less polar parent compound, it is not ideal for the direct analysis of the non-volatile and thermally labile carboxylic acid metabolite without derivatization.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the authoritative and preferred technique for this application. The causality behind this choice is threefold:
-
Superior Selectivity: Tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode allows for the highly selective detection of the target analyte even in the presence of complex matrix interferences.
-
High Sensitivity: LC-MS/MS provides the low limits of quantification (LOQ) necessary to detect biologically relevant concentrations of the metabolite.[9]
-
Direct Analysis: It allows for the direct analysis of the polar, non-volatile carboxylic acid without the need for chemical derivatization, streamlining the workflow and reducing potential analytical errors.
Protocol: Quantification of Penconazole 5-Carboxylic Acid in Human Urine
This protocol describes a robust, self-validating system for the quantification of total Penconazole 5-Carboxylic Acid in human urine, adapted from established methodologies for penconazole metabolites.[9][10]
1. Materials and Reagents:
-
Penconazole 5-Carboxylic Acid analytical standard
-
Isotopically labeled internal standard (e.g., Penconazole-d7)
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate buffer (pH 5.0)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode polymer-based)
2. Step-by-Step Methodology:
-
Step 1: Sample Preparation & Hydrolysis (Self-Validation Checkpoint)
-
To a 1 mL aliquot of urine, add 50 µL of the internal standard solution.
-
Add 1 mL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution. The rationale here is critical: a significant portion of the metabolite is excreted as a glucuronide conjugate.[9] Failure to hydrolyze this conjugate would lead to a gross underestimation of total exposure.
-
Vortex and incubate the sample at 37°C for a minimum of 4 hours (or overnight) to ensure complete cleavage of the conjugate.
-
-
Step 2: Solid Phase Extraction (SPE) (Cleanup & Concentration)
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts and highly polar interferences.
-
Elute the analyte and internal standard with methanol or an appropriate organic solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
Step 3: LC-MS/MS Analysis
-
Chromatographic System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, <2 µm particle size)
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp to high organic content (e.g., 95% B) to elute the analyte.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.
-
SRM Transitions:
-
Penconazole-COOH: m/z 314.0 → 70.1 (This transition corresponds to the fragmentation of the protonated molecule to the characteristic triazole moiety, providing high specificity).[9]
-
Internal Standard (Penconazole-d7): Monitor the appropriate mass shift.
-
-
3. Data Analysis and Quality Control:
-
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Quality control (QC) samples at low, medium, and high concentrations must be run with each batch to validate accuracy and precision.
Workflow Visualization
A well-defined workflow ensures reproducibility and minimizes error.
Caption: Experimental workflow for the analysis of Penconazole 5-Carboxylic Acid.
Part 4: Toxicological and Environmental Significance
The toxicological profile of Penconazole 5-Carboxylic Acid has not been independently established in detail. Regulatory bodies often work under the assumption that, in the absence of specific data, key metabolites are no more toxic than the parent compound.[1][11] The formation of the carboxylic acid is primarily considered a detoxification step, as the increased polarity facilitates rapid excretion from the body.[6]
The parent compound, penconazole, is classified as moderately toxic and has been shown to induce oxidative stress and act as a potential neurotoxicant in animal studies.[12] It can also cause developmental toxicity in aquatic organisms.[13]
From an environmental perspective, the degradation of penconazole in soil and water is a key factor in its overall impact. Oxidation of the alkyl chain is a principal degradation route.[1] While Penconazole 5-Carboxylic Acid is a known metabolite, other related compounds and eventual cleavage to form 1,2,4-triazole are also part of the complete environmental degradation pathway.[1] The higher water solubility of the carboxylic acid metabolite may affect its mobility and leaching potential in soil compared to the more hydrophobic parent fungicide.
Conclusion
Penconazole 5-Carboxylic Acid (CGA177279) is the definitive final product of the primary oxidative metabolic pathway of the fungicide penconazole. Its chemical nature—a more polar, water-soluble derivative of the parent compound—dictates its biological and environmental behavior. As a key biomarker, its accurate quantification is essential for assessing human exposure, and robust analytical methods, primarily centered on LC-MS/MS, are critical tools for this purpose. While its toxicological profile is presumed to be no greater than that of penconazole, further research to independently characterize its biological activity would provide a more complete understanding of the overall risk associated with the use of penconazole. This guide provides the foundational knowledge and methodological framework necessary for scientists to confidently approach the study of this important metabolite.
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